molecular formula C18H9Cl3F3NO5S B13947523 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid

Cat. No.: B13947523
M. Wt: 514.7 g/mol
InChI Key: CNXLJGGDAIZNFA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as chloro, trifluoromethyl, and sulfonic acid groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the initial formation of the furan ring, followed by the introduction of the chloro and trifluoromethyl groups. The final steps involve the sulfonation of the benzene ring and the coupling of the furan and benzene moieties through an amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or sulfonic acid groups, leading to the formation of alcohols or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid involves its interaction with molecular targets through its functional groups. The chloro and trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonic acid group can form ionic bonds. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-(hydroxymethyl)phenylboronic acid
  • 4,5-Dichloro-o-phenylenediamine
  • 2,4-Dichloroaniline

Uniqueness

What sets 4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability under various conditions.

Properties

Molecular Formula

C18H9Cl3F3NO5S

Molecular Weight

514.7 g/mol

IUPAC Name

4,5-dichloro-2-[[5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carbonyl]amino]benzenesulfonic acid

InChI

InChI=1S/C18H9Cl3F3NO5S/c19-9-3-1-8(2-4-9)14-5-10(16(30-14)18(22,23)24)17(26)25-13-6-11(20)12(21)7-15(13)31(27,28)29/h1-7H,(H,25,26)(H,27,28,29)

InChI Key

CNXLJGGDAIZNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3S(=O)(=O)O)Cl)Cl)Cl

Origin of Product

United States

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